molecular formula C18H19N3O4S2 B2855981 3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 923147-37-9

3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2855981
CAS RN: 923147-37-9
M. Wt: 405.49
InChI Key: IBLSQNCWGWBEIC-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,3-diazaspiro[4.5]decane family . These compounds are known to have various applications in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds such as cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione have been synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives are known to exhibit significant anticancer properties . The presence of the thiophen-2-ylsulfonyl group in the compound could potentially interact with cancer cell lines, inhibiting their growth or inducing apoptosis. Research could explore its efficacy against specific types of cancer, such as breast or colon cancer, and its mechanism of action in comparison to existing chemotherapy agents.

Material Science: Organic Semiconductors

The thiophene moiety is crucial in the development of organic semiconductors . This compound could be investigated for its electronic properties and potential use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Studies might focus on its conductivity, charge mobility, and stability under various conditions.

Pharmacology: Anti-inflammatory and Analgesic Effects

Thiophene derivatives have been reported to have anti-inflammatory and analgesic effects . The compound could be synthesized and tested for these pharmacological activities. Its potency, therapeutic index, and side effects could be compared with those of nonsteroidal anti-inflammatory drugs (NSAIDs) and other analgesics.

Corrosion Inhibition: Protection of Metals

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . This compound could be applied to various metals to evaluate its effectiveness in preventing corrosion, particularly in harsh environments. The research might include the development of coatings or additives for industrial applications.

Neuropharmacology: Voltage-Gated Sodium Channel Blocker

Given the structural similarity to known thiophene-based voltage-gated sodium channel blockers , this compound could be researched for its neuropharmacological properties. It might be useful in the development of new anesthetics or in the treatment of neurological disorders such as epilepsy.

properties

IUPAC Name

3-benzyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S2/c22-16-18(19-17(23)21(16)13-14-5-2-1-3-6-14)8-10-20(11-9-18)27(24,25)15-7-4-12-26-15/h1-7,12H,8-11,13H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLSQNCWGWBEIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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